1-Methoxy-4-{[(4-methoxyphenyl)methyl]sulfanyl}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-4-{[(4-methoxyphenyl)methyl]sulfanyl}benzene is an organic compound with the molecular formula C15H16O2S It is characterized by the presence of a methoxy group and a sulfanyl group attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1-Methoxy-4-{[(4-methoxyphenyl)methyl]sulfanyl}benzene typically involves the reaction of 4-methoxybenzyl chloride with 4-methoxythiophenol in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Analyse Chemischer Reaktionen
1-Methoxy-4-{[(4-methoxyphenyl)methyl]sulfanyl}benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield the corresponding thiol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or sulfanyl groups, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions tailored to the desired reaction.
Wissenschaftliche Forschungsanwendungen
1-Methoxy-4-{[(4-methoxyphenyl)methyl]sulfanyl}benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where oxidative stress plays a role.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Methoxy-4-{[(4-methoxyphenyl)methyl]sulfanyl}benzene involves its interaction with molecular targets such as enzymes and receptors. The methoxy and sulfanyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-Methoxy-4-{[(4-methoxyphenyl)methyl]sulfanyl}benzene can be compared with similar compounds such as:
1-Methoxy-4-(methylthio)benzene: This compound has a similar structure but lacks the additional methoxy group on the phenyl ring, resulting in different chemical and biological properties.
4-Methoxyphenyl methyl sulfide: This compound is structurally similar but does not have the methoxy group on the benzene ring, affecting its reactivity and applications.
1-Methoxy-4-{[(4-methoxyphenyl)ethynyl]benzene:
Eigenschaften
CAS-Nummer |
5023-73-4 |
---|---|
Molekularformel |
C15H16O2S |
Molekulargewicht |
260.4 g/mol |
IUPAC-Name |
1-methoxy-4-[(4-methoxyphenyl)methylsulfanyl]benzene |
InChI |
InChI=1S/C15H16O2S/c1-16-13-5-3-12(4-6-13)11-18-15-9-7-14(17-2)8-10-15/h3-10H,11H2,1-2H3 |
InChI-Schlüssel |
VEACZWHFZHPZIL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CSC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.